2-Methoxypyrrolidinehydrochloride

Description

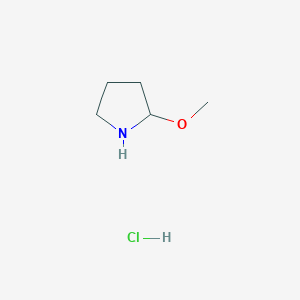

2-Methoxypyrrolidine hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methoxy group at the 2-position, in its hydrochloride salt form. Its structural flexibility allows for diverse functionalization, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-methoxypyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H |

InChI Key |

VRAKTFCZUDVYGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrrolidinehydrochloride typically involves the reaction of 2-methoxypyrrolidine with hydrochloric acid. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves dissolving 2-methoxypyrrolidine in an appropriate solvent, such as methanol or ethanol, and then adding hydrochloric acid dropwise while maintaining the reaction mixture at a low temperature. The resulting product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyrrolidinehydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2-methoxypyrrolidine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Formation of 2-methoxypyrrolidine-3-carboxylic acid.

Reduction: Formation of 2-methoxypyrrolidine.

Substitution: Formation of 2-chloropyrrolidine or 2-bromopyrrolidine.

Scientific Research Applications

2-Methoxypyrrolidinehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxypyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Ring Systems : While 2-methoxypyrrolidine HCl features a saturated pyrrolidine ring, analogs like MPEP hydrochloride (pyridine) and 5-(chloromethyl)-2-methoxypyridine HCl (pyridine) incorporate aromatic systems, altering electronic properties and reactivity .

- Substituent Effects: The methoxy group in 2-methoxypyrrolidine HCl enhances solubility compared to non-polar substituents (e.g., phenyl in Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl) . Chlorine or bromine substituents (e.g., in 5-(chloromethyl)-2-methoxypyridine HCl or 2-(5-bromo-2-methoxyphenyl)pyrrolidine HCl ) increase electrophilicity, favoring nucleophilic substitution reactions.

- Salt Forms: Dihydrochloride salts (e.g., 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine diHCl ) exhibit higher aqueous solubility than mono-HCl derivatives, critical for in vitro assays.

Physicochemical Properties

- Solubility: 2-Methoxypyrrolidine HCl is water-soluble due to its polar methoxy group and ionic hydrochloride salt. Carboxamide derivatives (e.g., 2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl ) have moderate solubility influenced by hydrogen bonding from the amide group.

Stability :

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl requires storage at -20°C for long-term stability , whereas 2-methoxypyrrolidine HCl may remain stable at room temperature depending on formulation.

- Brominated analogs (e.g., 2-(5-bromo-2-methoxyphenyl)pyrrolidine HCl ) are light-sensitive, necessitating amber packaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.